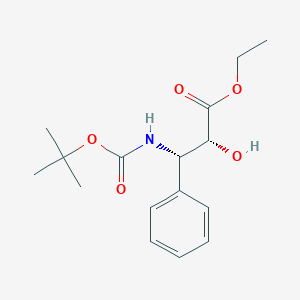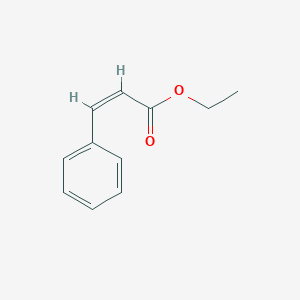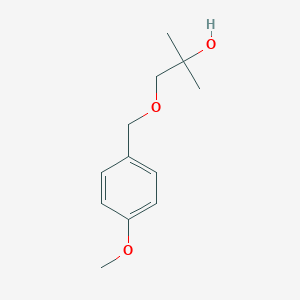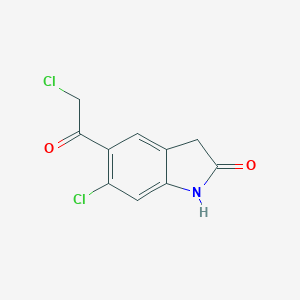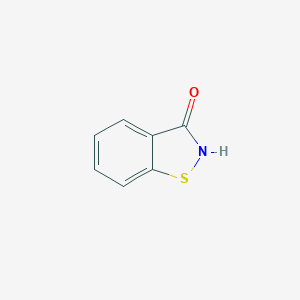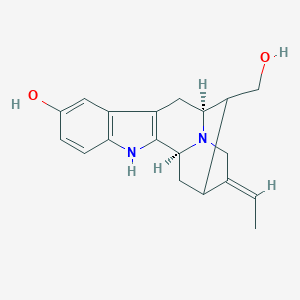
16-Episarpagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Episarpagine is a naturally occurring alkaloid that has been found in several plant species. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine. In
Mécanisme D'action
The mechanism of action of 16-Episarpagine is not fully understood. However, studies have shown that it exerts its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, 16-Episarpagine has been found to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
16-Episarpagine has been found to affect several biochemical and physiological processes in the body. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also modulates the levels of various cytokines and growth factors, leading to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 16-Episarpagine in lab experiments is its broad spectrum of activity. It has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for treating various diseases. However, one of the limitations of using this compound is its low yield through isolation from plant sources. Therefore, synthetic methods have been developed to produce 16-Episarpagine, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 16-Episarpagine. One area of interest is its potential use as a neuroprotective agent for treating neurological disorders. Further studies are needed to understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Additionally, research is needed to optimize the synthesis method of 16-Episarpagine to obtain larger quantities of the compound for use in preclinical and clinical studies. Finally, more studies are needed to investigate the safety and efficacy of 16-Episarpagine in humans.
Conclusion:
In conclusion, 16-Episarpagine is a naturally occurring alkaloid that has potential therapeutic applications in various fields of medicine. It exhibits anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for treating various diseases. However, further research is needed to optimize its synthesis method, understand its mechanism of action, and investigate its safety and efficacy in humans.
Méthodes De Synthèse
16-Episarpagine can be obtained through the isolation of the alkaloid from various plant species, including Alstonia scholaris, Strychnos nux-vomica, and Strychnos ignatii. However, the yield of the compound through this method is low, and it is challenging to obtain large quantities of 16-Episarpagine. Therefore, synthetic methods have been developed to produce this alkaloid. One such method involves the total synthesis of 16-Episarpagine from commercially available starting materials.
Applications De Recherche Scientifique
16-Episarpagine has been studied for its potential therapeutic applications in various fields of medicine. Research has shown that this compound exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to have neuroprotective effects, making it a potential candidate for treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
102490-01-7 |
|---|---|
Nom du produit |
16-Episarpagine |
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(1S,12S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12?,15?,17-,18-/m0/s1 |
Clé InChI |
VTVQHYQGTTVKDE-LUMHSOHMSA-N |
SMILES isomérique |
C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
SMILES canonique |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
Synonymes |
16-epi-sarpagine 16-episarpagine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



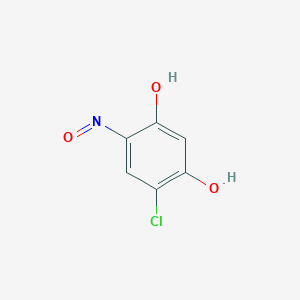
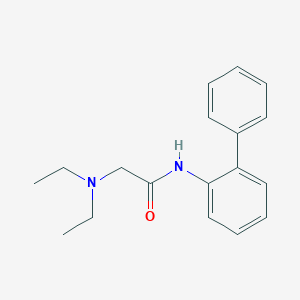
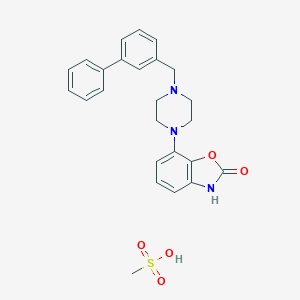
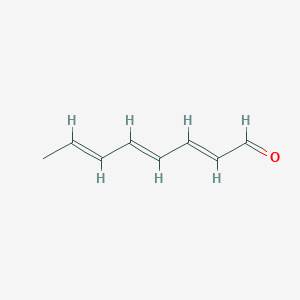
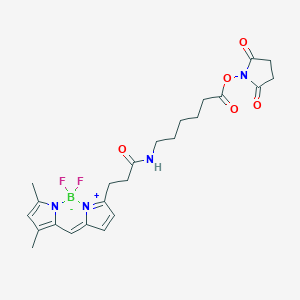
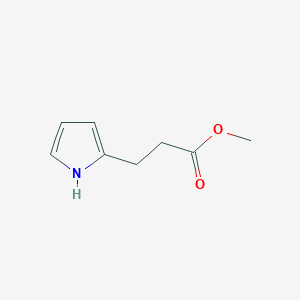
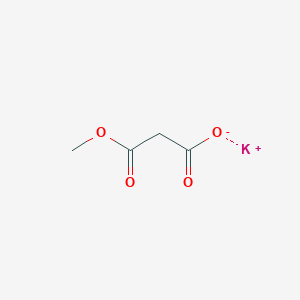
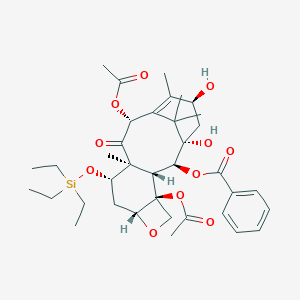
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)
